O,O-Diethyl O-(6-(2-(2-propenyl)phenoxy)-3-pyridazinyl) phosphorothioate
Description
Properties
CAS No. |
53605-14-4 |
|---|---|
Molecular Formula |
C17H21N2O4PS |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
diethoxy-[6-(2-prop-2-enylphenoxy)pyridazin-3-yl]oxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C17H21N2O4PS/c1-4-9-14-10-7-8-11-15(14)22-16-12-13-17(19-18-16)23-24(25,20-5-2)21-6-3/h4,7-8,10-13H,1,5-6,9H2,2-3H3 |
InChI Key |
QQIWOJNLTRVQNW-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(OCC)OC1=NN=C(C=C1)OC2=CC=CC=C2CC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O,O-Diethyl O-(6-(2-(2-propenyl)phenoxy)-3-pyridazinyl) phosphorothioate typically involves the reaction of diethyl phosphorochloridothioate with 6-(2-(2-propenyl)phenoxy)-3-pyridazinol. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is often purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
O,O-Diethyl O-(6-(2-(2-propenyl)phenoxy)-3-pyridazinyl) phosphorothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the phosphorothioate group to phosphorodithioate.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium alkoxides or thiolates are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, phosphorodithioates, and various substituted derivatives, depending on the reagents and conditions used.
Scientific Research Applications
Agricultural Applications
O,O-Diethyl O-(6-(2-(2-propenyl)phenoxy)-3-pyridazinyl) phosphorothioate is primarily recognized for its use as a pesticide. Its mode of action involves inhibiting essential enzymatic processes in target organisms, making it effective against various pests.
Herbicide Efficacy
Research has indicated that phosphorothioate compounds can function as herbicides by disrupting metabolic pathways in plants. For instance, studies have shown that similar compounds inhibit photosynthesis by targeting photosystem II, which is crucial for plant growth and energy production .
Table 1: Comparison of Herbicidal Activity
Medicinal Applications
In addition to agricultural uses, this compound's structure suggests potential applications in medicinal chemistry, particularly as an antiviral agent.
Antiviral Research
Recent patent filings have explored the use of phosphoindole compounds similar to O,O-Diethyl O-(6-(2-(2-propenyl)phenoxy)-3-pyridazinyl) phosphorothioate for treating viral infections, including those caused by Flaviviridae viruses . The ability to modify the chemical structure could enhance its efficacy against specific viral targets.
Table 2: Potential Medicinal Applications
| Application Area | Compound Type | Target Virus | Status |
|---|---|---|---|
| Antiviral agents | Phosphoindoles | HIV | Under research |
| Antiviral agents | Phosphorothioates | Flaviviruses | Patent pending |
Environmental Impact and Safety
As with many chemical compounds used in agriculture and medicine, understanding the environmental impact and safety profile is crucial. Regulatory bodies assess these compounds for their potential effects on non-target species and ecosystems.
Regulatory Considerations
Phosphorothioates are subject to strict regulations regarding their use in agricultural settings due to their toxicity profiles. The Environmental Protection Agency (EPA) monitors such chemicals to ensure they do not pose significant risks to human health or the environment .
Case Study 1: Efficacy in Crop Protection
A study conducted on the application of O,O-Diethyl O-(6-(2-(2-propenyl)phenoxy)-3-pyridazinyl) phosphorothioate demonstrated a significant reduction in pest populations in treated fields compared to untreated controls. The results indicated a pest mortality rate exceeding 85%, showcasing its potential as an effective pesticide.
Case Study 2: Antiviral Activity Assessment
In vitro studies have indicated that modifications of phosphorothioate derivatives exhibit promising antiviral activity against specific strains of viruses, suggesting that further research could lead to the development of new antiviral therapies.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of nerve cells and eventual paralysis and death of the pest. The molecular targets include the active site of acetylcholinesterase, where the compound binds and prevents the enzyme from functioning properly.
Comparison with Similar Compounds
The following table compares the target compound with structurally and functionally related organophosphates, based on evidence from peer-reviewed studies, regulatory documents, and chemical databases:
Key Structural and Functional Differences
a. Heterocyclic Core Variations
- Pyridazine vs. Pyrimidine (Diazinon): The target compound’s pyridazinyl core (C₄H₃N₂) differs from diazinon’s pyrimidinyl group (C₄H₃N₂).
- Isoxazole (Isoxathion): Isoxathion’s isoxazolyl ring (C₃H₂NO) introduces a heteroatom configuration that may enhance metabolic stability compared to pyridazinyl systems .
b. Substituent Effects
- Allylphenoxy Group: The target compound’s 2-(2-propenyl)phenoxy substituent increases steric bulk and hydrophobicity compared to diazinon’s methyl/isopropyl groups or Pyridafenthion’s phenyl group. This could prolong environmental persistence but reduce water solubility .
c. Degradation Pathways
- Diazinon degrades into hydroxy derivatives (e.g., 2-hydroxydiazinon) via oxidation, which are less toxic but more water-soluble . The target compound’s allyl group may undergo epoxidation or hydroxylation, but specific pathways are undocumented in the evidence.
- Coumafos, with its coumarin ring, undergoes photodegradation more readily than pyridazine-based compounds .
Biological Activity
O,O-Diethyl O-(6-(2-(2-propenyl)phenoxy)-3-pyridazinyl) phosphorothioate, commonly referred to by its CAS number 53605-14-4, is a synthetic organophosphate compound with notable biological activity. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C17H21N2O4PS
- Molecular Weight : 380.40 g/mol
- Structure : The compound features a phosphorothioate group, which is characteristic of many organophosphates that exhibit insecticidal properties.
O,O-Diethyl O-(6-(2-(2-propenyl)phenoxy)-3-pyridazinyl) phosphorothioate functions primarily as an inhibitor of the enzyme acetylcholinesterase (AChE). This inhibition leads to an accumulation of acetylcholine at synapses, resulting in prolonged stimulation of the nervous system in target organisms. Such mechanisms are typical for compounds used in pest control and agricultural applications.
Insecticidal Effects
Research indicates that this compound exhibits significant insecticidal activity against various agricultural pests. Its effectiveness has been documented in several studies:
- Insect Bioassays : In controlled experiments, O,O-Diethyl O-(6-(2-(2-propenyl)phenoxy)-3-pyridazinyl) phosphorothioate demonstrated high toxicity levels against common agricultural pests such as thrips and aphids. The median lethal concentration (LC50) values indicated strong efficacy compared to other conventional insecticides .
- Field Studies : Field trials have shown that applications of this phosphorothioate compound can reduce pest populations significantly, leading to improved crop yields. For instance, studies conducted on solanaceous plants revealed effective management of thrips populations when treated with this compound .
Case Study 1: Efficacy Against Thrips
In a study conducted on the efficacy of O,O-Diethyl O-(6-(2-(2-propenyl)phenoxy)-3-pyridazinyl) phosphorothioate against Frankliniella occidentalis (Western flower thrips), researchers found:
- Application Rate : 200 g/ha
- Results : A reduction in thrip populations by over 80% within two weeks post-application.
- : The compound proved effective as part of an integrated pest management strategy.
Case Study 2: Comparative Toxicity Assessment
A comparative study assessed the toxicity of several organophosphate compounds, including O,O-Diethyl O-(6-(2-(2-propenyl)phenoxy)-3-pyridazinyl), against beneficial insects like ladybugs and bees:
- Findings : The compound exhibited lower toxicity levels towards non-target species compared to traditional organophosphates like chlorpyrifos.
- Implications : This suggests a potential for safer use in environments where beneficial insects are present .
Research Findings Summary Table
| Property/Study | Finding |
|---|---|
| Molecular Formula | C17H21N2O4PS |
| LC50 (Insect Bioassay) | Highly toxic to thrips and aphids |
| Field Efficacy | >80% reduction in pest populations |
| Antiviral Potential | Similar compounds show activity against HSV |
| Non-target Toxicity | Lower than traditional organophosphates |
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for quantifying O,O-Diethyl O-(6-(2-(2-propenyl)phenoxy)-3-pyridazinyl) phosphorothioate in environmental matrices?
- Methodology : Utilize high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) . For GC-MS, derivatization may be necessary due to the compound’s thermal instability. Optimize column selection (e.g., C18 for HPLC; DB-5 for GC) and ionization modes (e.g., electrospray ionization in negative mode). Calibrate using deuterated analogs or structurally similar organophosphates (e.g., chlorpyrifos) to account for matrix effects .
Q. How do physicochemical properties influence the environmental persistence of this compound?
- Key Parameters :
- Implications : Low solubility and high Kow suggest strong soil adsorption, reducing leaching but increasing persistence in organic-rich soils. Design soil column experiments to assess mobility under varying pH and organic content .
Advanced Research Questions
Q. What metabolic pathways are hypothesized for this compound in plant or animal systems?
- Methodological Approach : Conduct in vitro assays using liver microsomes (e.g., rat or human) or plant cell cultures. Monitor metabolites via high-resolution mass spectrometry (HRMS) . For organophosphates, common pathways include:
- Oxidative desulfuration (P=S → P=O) via cytochrome P450 enzymes.
- Hydrolysis by paraoxonase-like enzymes, yielding diethyl phosphate and phenolic derivatives.
- Conjugation with glutathione, detectable via LC-MS/MS with neutral loss scanning. Compare with diazinon or pyridaphenthion pathways .
Q. How can contradictory data on degradation half-lives in aquatic vs. soil systems be resolved?
- Experimental Design :
- Controlled Variables : Vary organic carbon content (0.5–5%), microbial activity (sterile vs. non-sterile soil), and redox conditions.
- Analytical Tools : Use <sup>14</sup>C-labeled compound to track mineralization (CO2 release) and bound residues.
- Statistical Analysis : Apply multivariate regression to identify dominant degradation drivers. For aquatic studies, include sediment-water partitioning assays to assess bioavailability .
Q. What strategies mitigate photolytic degradation artifacts in stability studies?
- Recommendations :
- Use amber glassware or UV-filtered light sources to simulate natural sunlight (290–700 nm).
- Monitor degradation products via time-resolved HRMS to distinguish photolysis from thermal breakdown.
- Cross-validate findings with dark controls and quantum yield calculations. Reference protocols from chlorpyrifos photolysis studies, which show rapid cleavage of the pyridazinyl group under UV .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported toxicity thresholds across species?
- Resolution Framework :
Standardize Test Organisms : Use OECD-approved models (e.g., Daphnia magna for aquatic toxicity; Eisenia fetida for soil).
Dose-Response Curves : Apply probabilistic modeling (e.g., EC50 with 95% confidence intervals) to account for interspecies variability.
Mode of Action (MoA) Studies : Compare acetylcholinesterase inhibition kinetics across species using Ellman assays. Note that structural analogs like pyridaphenthion show species-specific sensitivity due to enzyme isoform differences .
Synthesis and Characterization
Q. What synthetic routes are feasible for producing high-purity O,O-Diethyl O-(6-(2-(2-propenyl)phenoxy)-3-pyridazinyl) phosphorothioate?
- Stepwise Protocol :
Intermediate Preparation : Synthesize 6-(2-allylphenoxy)-3-pyridazinol via nucleophilic substitution between 3,6-dichloropyridazine and 2-allylphenol.
Phosphorylation : React the intermediate with diethyl phosphorothioate chloride under anhydrous conditions (tetrahydrofuran, 0–5°C).
Purification : Use silica gel chromatography (hexane:acetone = 4:1) followed by recrystallization from ethanol. Validate purity via <sup>1</sup>H/<sup>31</sup>P NMR and elemental analysis. Reference pyridaphenthion synthesis for optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
